molecular formula C9H9FO B068073 2-(4-Fluorophenyl)propanal CAS No. 189445-63-4

2-(4-Fluorophenyl)propanal

Cat. No.: B068073
CAS No.: 189445-63-4
M. Wt: 152.16 g/mol
InChI Key: AANCPBXTNIZNIJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propanal (CAS: 279683-49-7) is an aromatic aldehyde with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol . Its structure consists of a propanal chain (CH₃-CHO) substituted at the β-carbon with a 4-fluorophenyl group. The fluorine atom at the para position of the benzene ring enhances electron-withdrawing effects, influencing reactivity and stability. This compound is used in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and intermediates, due to its aldehyde functionality and fluorinated aromatic system .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANCPBXTNIZNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457861
Record name 2-(4-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189445-63-4
Record name 2-(4-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Fluorophenyl)propanal (4d)

  • Molecular Formula : C₉H₉FO
  • Molecular Weight : 152.17 g/mol
  • Key Differences: Structural isomerism: The aldehyde group is at the γ-position relative to the 4-fluorophenyl group, compared to the β-position in 2-(4-fluorophenyl)propanal.
  • Synthetic Relevance : Used in the synthesis of phosphonic acid analogues of homophenylalanine, highlighting its utility in medicinal chemistry .

2-Chloro-3-(4-fluorophenyl)propanal

  • Molecular Formula : C₉H₈ClFO
  • Molecular Weight : 186.61 g/mol
  • Key Differences :
    • Substitution: A chlorine atom replaces a hydrogen on the α-carbon of the propanal chain.
    • Reactivity: The electron-withdrawing chlorine increases electrophilicity at the aldehyde group, enhancing susceptibility to nucleophilic attack.
  • Applications : High-yield synthetic routes (95% purity) suggest its importance in producing halogenated intermediates .

4-Fluoromethcathinone (4-FMC)

  • Molecular Formula: C₁₀H₁₂FNO
  • Molecular Weight : 181.21 g/mol
  • Key Differences: Functional Group: Ketone (propan-1-one) instead of an aldehyde, with a methylamino group at the β-position. Bioactivity: Acts as a central nervous system stimulant due to structural similarity to cathinone derivatives.
  • Properties : Water-soluble hydrochloride salt; synthetic pathways involve temporary color changes during salt formation .

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

  • Molecular Formula : C₁₆H₁₃FO₂
  • Molecular Weight : 256.28 g/mol
  • Key Differences: Conjugated System: α,β-unsaturated ketone with methoxy and fluorophenyl substituents. Electronic Effects: The enone system enables conjugation, while methoxy groups donate electrons, altering reactivity in cycloaddition or Michael addition reactions.
  • Structural Data : Single-crystal X-ray studies confirm planar geometry and intermolecular interactions .

3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid

  • Molecular Formula : C₁₁H₁₃FO₂
  • Molecular Weight : 196.22 g/mol
  • Key Differences: Functional Group: Carboxylic acid replaces the aldehyde. Substitution: Methyl groups on both the aromatic ring and propanoic chain increase steric hindrance.
  • Applications : Serves as a pharmaceutical intermediate, with synthesis focusing on regioselective methylation and fluorination .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Substituents Notable Properties/Applications
This compound C₉H₉FO 152.17 Aldehyde 4-Fluorophenyl at β-carbon Intermediate in drug synthesis
3-(4-Fluorophenyl)propanal C₉H₉FO 152.17 Aldehyde 4-Fluorophenyl at γ-carbon Phosphonic acid analogue synthesis
2-Chloro-3-(4-FP)propanal C₉H₈ClFO 186.61 Aldehyde, Chlorine Cl at α-carbon, 4-FP at β-carbon High-yield halogenated intermediate
4-Fluoromethcathinone C₁₀H₁₂FNO 181.21 Ketone, Methylamino 4-Fluorophenyl, N-methyl CNS stimulant
3-(4-FP)-1-(4-MeO-PH)enone C₁₆H₁₃FO₂ 256.28 α,β-Unsaturated ketone 4-Fluorophenyl, 4-methoxyphenyl X-ray characterized conjugated system
3-(4-F-2-MePH)-2-MePA C₁₁H₁₃FO₂ 196.22 Carboxylic acid 4-Fluoro-2-methylphenyl, 2-methyl Pharmaceutical intermediate

Research Findings and Key Observations

Electronic Effects : Fluorine at the para position enhances stability and directs electrophilic substitution in the aromatic ring. For example, this compound undergoes regioselective reactions at the ortho position due to fluorine’s electron-withdrawing nature .

Reactivity Trends: Aldehydes (e.g., 2-(4-FP)propanal) are more reactive toward nucleophiles than ketones (e.g., 4-FMC) due to less steric hindrance and higher electrophilicity . Chlorinated analogues (e.g., 2-chloro-3-(4-FP)propanal) show increased reactivity in SN² reactions compared to non-halogenated counterparts .

Structural Insights: X-ray crystallography of 3-(4-FP)-1-(4-MeO-PH)enone reveals planar geometry and π-π stacking, critical for designing conjugated systems in materials science .

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